molecular formula C13H20N4O9S B12365082 H-Cys(EtO2H)(EtO2H)-Asn-Asp-OH

H-Cys(EtO2H)(EtO2H)-Asn-Asp-OH

Cat. No.: B12365082
M. Wt: 408.39 g/mol
InChI Key: OLOLEJVEYHWMTQ-ACZMJKKPSA-N
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Description

The compound H-Cys(EtO2H)(EtO2H)-Asn-Asp-OH is a synthetic peptide composed of cysteine, asparagine, and aspartic acid residues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys(EtO2H)(EtO2H)-Asn-Asp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The cysteine residue is protected with ethyl ester groups to prevent unwanted side reactions during synthesis .

    Solid-Phase Peptide Synthesis (SPPS):

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Cys(EtO2H)(EtO2H)-Asn-Asp-OH: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Cys(EtO2H)(EtO2H)-Asn-Asp-OH: has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-Cys(EtO2H)(EtO2H)-Asn-Asp-OH involves its ability to form stable peptide bonds and undergo specific chemical modifications. The cysteine residue, protected by ethyl ester groups, can be selectively deprotected and modified, allowing for precise control over the peptide’s structure and function .

Comparison with Similar Compounds

H-Cys(EtO2H)(EtO2H)-Asn-Asp-OH: can be compared to other cysteine-containing peptides with different protecting groups:

    Fmoc-Cys(Trt)-OH: Uses trityl protecting groups instead of ethyl esters.

    Fmoc-Cys(Acm)-OH: Uses acetamidomethyl protecting groups.

    Fmoc-Cys(STmp)-OH: Uses trimethylsilyl protecting groups.

These compounds differ in their protecting group chemistry, which affects their reactivity and stability during peptide synthesisThis compound is unique due to its use of ethyl ester protecting groups, which offer specific advantages in certain synthetic applications .

Properties

Molecular Formula

C13H20N4O9S

Molecular Weight

408.39 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]-4-oxobutanoyl]amino]butanedioic acid

InChI

InChI=1S/C13H20N4O9S/c14-5(3-27-4-10(21)22)11(23)16-6(1-8(15)18)12(24)17-7(13(25)26)2-9(19)20/h5-7H,1-4,14H2,(H2,15,18)(H,16,23)(H,17,24)(H,19,20)(H,21,22)(H,25,26)/t5-,6-,7-/m0/s1

InChI Key

OLOLEJVEYHWMTQ-ACZMJKKPSA-N

Isomeric SMILES

C([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CSCC(=O)O)N)C(=O)N

Canonical SMILES

C(C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CSCC(=O)O)N)C(=O)N

Origin of Product

United States

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